molecular formula C31H21N B13147423 N-Phenyl-9,9'-spirobi[fluoren]-4-amine

N-Phenyl-9,9'-spirobi[fluoren]-4-amine

Cat. No.: B13147423
M. Wt: 407.5 g/mol
InChI Key: JJGPFWKMBHXQHH-UHFFFAOYSA-N
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Description

N-Phenyl-9,9'-spirobi[fluoren]-4-amine (CAS 1454679-32-3) is a high-purity organic compound supplied with a minimum purity of 99% . This aromatic amine features a spirobifluorene core, a structure recognized in material science for its rigid three-dimensional geometry and significant research value in optoelectronics . Compounds based on the spirobifluorene architecture are extensively investigated as foundational materials for organic light-emitting diodes (OLEDs) . The spirobifluorene core is advantageous because the two fluorene units are perpendicular to each other, which can enhance carrier transport properties and provide high triplet energy due to the disconnection of conjugation through the sp3 carbon . These properties make such materials promising candidates for use in hole transport layers (HTLs) and other functional components within electronic devices . Researchers value these materials for their potential to improve device efficiency and operational lifetime . The compound is typically a solid and should be stored at room temperature in a dry, ventilated place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H21N

Molecular Weight

407.5 g/mol

IUPAC Name

N-phenyl-9,9'-spirobi[fluorene]-4-amine

InChI

InChI=1S/C31H21N/c1-2-11-21(12-3-1)32-29-20-10-19-28-30(29)24-15-6-9-18-27(24)31(28)25-16-7-4-13-22(25)23-14-5-8-17-26(23)31/h1-20,32H

InChI Key

JJGPFWKMBHXQHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

Contextualizing Spiro Architectures in Organic Semiconductor Development

The "spiro" concept, introduced to organic electronics in the 1990s, marked a pivotal moment in materials design. rsc.org Spiro compounds are characterized by a unique molecular structure where two molecular systems are joined by a single, common tetrahedral carbon atom. rsc.orgwalshmedicalmedia.com This arrangement forces the two halves of the molecule into perpendicular planes, creating a rigid, three-dimensional architecture. rsc.orgacs.org

This spiro-architecture imparts several highly desirable properties for organic semiconductors:

Morphological Stability: The bulky and non-planar structure effectively disrupts intermolecular packing and frustrates crystallization. nsf.gov This leads to the formation of stable, amorphous glassy films, a critical requirement for the longevity and reliability of organic electronic devices. acs.org

High Thermal Stability: The doubling of molecular weight through the spiro junction contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). acs.orgnih.gov Materials with high Tg are less prone to deformation or crystallization when subjected to the heat generated during device operation. mdpi.com

Solution Processability: The 3D structure often enhances the solubility of these compounds in common organic solvents, which is advantageous for fabricating large-area devices using cost-effective printing techniques. researchgate.net

Tunable Electronic Properties: The orthogonal arrangement of the two molecular moieties limits electronic conjugation between them, a phenomenon known as spiroconjugation. rsc.org This allows for the independent functionalization of each half of the molecule, enabling precise tuning of electronic properties like energy levels and charge transport characteristics. rsc.org

The quintessential building block for this class of materials is 9,9'-spirobifluorene (SBF), which has become a central scaffold in the design of high-performance organic semiconductors. rsc.org

The Emergence of N Phenyl 9,9 Spirobi Fluoren 4 Amine Derivatives in Charge Transport Applications

N-Phenyl-9,9'-spirobi[fluoren]-4-amine belongs to a class of materials primarily developed as hole-transporting materials (HTMs). In devices like OLEDs and solar cells, the HTM layer plays a crucial role in efficiently extracting positive charge carriers (holes) from the anode or the active layer and transporting them to the next layer, while simultaneously blocking electrons. mdpi.commdpi.com

The most prominent member of this family is 2,2′,7,7′-tetrakis-(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, famously known as spiro-OMeTAD. For years, spiro-OMeTAD has been the gold-standard HTM for achieving record efficiencies in perovskite solar cells. mdpi.comunimi.it However, its complex multi-step synthesis, high cost, and the necessary use of chemical dopants to enhance its conductivity have spurred extensive research into simpler, more cost-effective, and dopant-free alternatives. unimi.it this compound and its derivatives represent a significant direction in this pursuit.

The performance of these materials is evident in various device applications. For instance, modifying the spirobifluorene structure with different amine derivatives has led to HTMs that significantly boost the efficiency of OLEDs. nih.govmdpi.com

Table 1: Performance of Selected Spirobifluorene-Based HTMs in OLEDs

HTM DerivativeDevice ApplicationMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)External Quantum Efficiency (%)
HTM 1B (a spirobifluorene-amine derivative)Red Phosphorescent OLED16.1611.1713.64 nih.govmdpi.com
SFAF (a spirobifluorene-fluorene-amine derivative)Green Phosphorescent OLED63.80N/AN/A researchgate.net
Spiro-(3)-F (a fluorinated spirobifluorene derivative used as host)Blue Fluorescent OLED6.66N/A4.92 researchgate.net

Similarly, in perovskite solar cells, novel spiro-based HTMs have demonstrated power conversion efficiencies (PCEs) rivaling or even exceeding the benchmark spiro-OMeTAD, often with superior long-term stability. researchgate.net

Table 2: Performance of Selected Spirobifluorene-Based HTMs in Perovskite Solar Cells (PSCs)

HTM DerivativePerovskite TypePower Conversion Efficiency (PCE)Noteworthy Feature
mp-SFX-2PA (a spiro[fluorene-9,9′-xanthene]-based amine)MAPbI₃16.8%Retained 90% of initial PCE after 2000h storage researchgate.net
Spiro-OMeTAD (Benchmark)MAPbI₃15.5%Retained 28% of initial PCE after 2000h storage researchgate.net
SFXDAnCBZ (a carbazole-based spiro[fluorene-9,9′-xanthene] derivative)Not Specified20.87%Comparable efficiency to spiro-OMeTAD nih.gov

Overview of Key Academic Research Directions for Spirobifluorene Based Amine Compounds

Synthetic Routes to the 9,9'-Spirobi[fluoren] Core

The formation of the spiro-fused fluorene (B118485) system is the foundational challenge in synthesizing this compound. This is typically achieved through intramolecular cyclization reactions, which can be broadly categorized into electrophilic cyclizations and methods involving organometallic intermediates.

Electrophilic cyclization is a common strategy to form the central spiro linkage of the SBF core. A traditional and widely cited method involves the acid-catalyzed intramolecular cyclization of a tertiary alcohol precursor. This process begins with the reaction of a metalated biaryl compound with fluorenone to form the alcohol, which is then cyclized under strong acidic conditions. nih.gov

A more recent advancement involves a direct, metal-free, dehydrative coupling of biaryls and fluorenones mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.govresearchgate.netrsc.org This method circumvents the need to pre-metalate the biaryl substrate. In this approach, the fluorenone is activated by Tf₂O, creating a highly electrophilic carbon dication equivalent that reacts directly with a simple biaryl to form the two necessary C-C bonds and yield the spirobifluorene core. rsc.org This reaction can be performed as a double cyclization to produce highly spiro-conjugated aromatic compounds. nih.gov

Table 1: Comparison of Electrophilic Cyclization Approaches for SBF Core Synthesis

Feature Traditional Acid-Catalyzed Cyclization Tf₂O-Mediated Dehydrative Coupling
Key Reagent Strong Brønsted or Lewis acid (e.g., p-TsOH, TfOH) Trifluoromethanesulfonic anhydride (Tf₂O)
Starting Materials Metalated biaryl and fluorenone Simple (non-metalated) biaryl and fluorenone
Intermediate Tertiary alcohol nih.gov Carbon dication equivalent rsc.org
Advantages Well-established methodology Avoids reactive organometallic reagents; simpler starting materials nih.gov

| Conditions | High temperatures may be required rsc.org | Generally milder conditions (40–110 °C) researchgate.net |

Organometallic chemistry provides powerful tools for constructing the SBF skeleton, often offering high yields and functional group tolerance. These methods typically involve the formation of carbon-carbon bonds through transition metal catalysis or the use of highly reactive organometallic reagents.

A primary route involves the reaction of an organometallic derivative of a biaryl, such as an organolithium or Grignard reagent, with a fluorenone. nih.gov For instance, 2-bromobiphenyl (B48390) can be converted into its corresponding Grignard reagent and then reacted with a substituted fluorenone. The resulting tertiary alcohol undergoes acid-catalyzed cyclization to form the spirobifluorene structure. A Chinese patent describes a similar process starting from o-bromohalobenzene to generate a Grignard reagent, which then reacts with bromofluorenone, followed by cyclization in a mixed acid. google.com

Palladium-catalyzed cross-coupling reactions have also been employed to create the SBF framework in a single step. pku.edu.cningentaconnect.com These reactions can couple fluorene-based substrates to form the spiro center directly, offering a more streamlined synthetic pathway compared to the multi-step Grignard-then-cyclization approach. pku.edu.cn

Introduction of the N-Phenylamine Moiety

Once the 4-functionalized 9,9'-spirobi[fluoren] core (e.g., 4-bromo-9,9'-spirobi[fluoren]) is synthesized, the N-phenylamine group is introduced. This is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines via the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orgacsgcipr.org This reaction is widely used to introduce the N-phenylamine moiety onto the SBF core. In a typical procedure, 4-bromo- or 4-iodo-9,9'-spirobi[fluoren] is reacted with aniline (B41778) (or a substituted aniline) in the presence of a palladium catalyst, a phosphine (B1218219) ligand (such as X-Phos), and a base (like potassium tert-butoxide). beilstein-journals.org

The choice of palladium source, ligand, and base is crucial for optimizing the reaction yield and can be tailored to the specific substrates. beilstein-journals.orgnih.gov The development of increasingly active and stable catalyst systems has expanded the scope of this reaction, making it a reliable and versatile tool for synthesizing this compound and its derivatives. wikipedia.org

Table 2: Key Components of Buchwald-Hartwig Amination for C-N Bond Formation

Component Function Common Examples
Palladium Precatalyst The active catalyst source for the C-N coupling cycle. Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium center and facilitates the reaction steps. Bidentate phosphines (BINAP, DPPF), sterically hindered phosphines (X-Phos) wikipedia.orgbeilstein-journals.org
Base Deprotonates the amine and facilitates reductive elimination. KOt-Bu, NaOt-Bu, K₂CO₃
Aryl Substrate The SBF core with a leaving group. 4-Bromo-9,9'-spirobi[fluoren], 4-Iodo-9,9'-spirobi[fluoren]

| Amine | The incoming N-phenylamine group. | Aniline |

While Buchwald-Hartwig amination provides a direct route to the target compound, the Suzuki-Miyaura coupling offers an alternative, albeit more indirect, pathway. The Suzuki reaction creates carbon-carbon bonds by coupling an organoboron compound with a halide or triflate under palladium catalysis. openstax.orgresearchgate.net

In the context of synthesizing this compound, this reaction can be used to introduce a precursor to the amine functionality. For example, a 4-bromo-9,9'-spirobi[fluoren] could be coupled with a boronic acid that carries a protected amine or a nitro group. The resulting intermediate would then be deprotected or reduced in a subsequent step to yield the final arylamine.

Alternatively, a borylated SBF derivative, such as 9,9'-spirobi[fluoren]-4-ylboronic acid, can be synthesized and then coupled with a halogenated aniline derivative (e.g., 4-iodoaniline) in a Chan-Lam amination or a related C-N coupling reaction. This modular approach allows for the late-stage introduction of the amine group. dicp.ac.cn

Derivatization and Structural Diversification at Peripheral Positions

The this compound molecule can be further modified at its peripheral positions to fine-tune its electronic and physical properties. Derivatization can occur either on the SBF core before the introduction of the N-phenylamine group or on the final molecule itself.

Common strategies for diversification include introducing additional functional groups onto the fluorenyl rings or the terminal phenyl ring. For example, halogenation (e.g., bromination) of the SBF core at specific positions (such as C2, C7, C2', and C7') provides synthetic handles for subsequent cross-coupling reactions. researchgate.net These bromo-derivatives can then undergo further Suzuki-Miyaura or Sonogashira couplings to extend the π-conjugation of the molecule, or additional Buchwald-Hartwig aminations to introduce more donor groups. researchgate.net This approach has been used to synthesize a variety of chiral SBF derivatives with tailored photophysical properties. researchgate.netnih.gov Such modifications are critical for developing advanced materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Strategies for Tuning Electronic and Steric Environments

The electronic properties and spatial arrangement (steric environment) of this compound can be precisely controlled through strategic chemical modifications. These modifications are crucial for optimizing the performance of materials in applications such as Organic Light-Emitting Diodes (OLEDs) by altering energy levels (HOMO/LUMO), charge transport capabilities, and molecular packing.

Key strategies involve the introduction of various substituent groups at specific positions on the spirobifluorene (SBF) core or the N-phenyl ring. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a common approach to modulate the electronic environment. For instance, incorporating electron-rich di-4-tolylamino groups at different positions of the SBF skeleton can raise the Highest Occupied Molecular Orbital (HOMO) energy level, which is beneficial for facilitating hole injection in OLEDs. Conversely, the introduction of electron-withdrawing substituents like fluorine (F) or trifluoromethyl (CF3) can lower both HOMO and LUMO energy levels, which can be used to adjust the material's electron affinity and tune emission colors.

Steric hindrance is another critical factor that can be tuned. The introduction of bulky substituents at the C4 position of the SBF core can induce significant out-of-plane deformation of the fluorene ring. This twisting of the molecular structure can disrupt intermolecular interactions and enhance the solubility and morphological stability of the material, which are vital for device longevity and fabrication via solution processing. The interplay between the electronic nature of a substituent and its position on the SBF core allows for a rational design approach to achieve desired material properties.

Table 1: Effect of Substitution on the Electronic Properties of Spirobifluorene Derivatives
Derivative TypeSubstituent/PositionEffect on HOMO LevelEffect on LUMO LevelPrimary Application
Spiro-HTMDi-4-tolylamino at C3, C6IncreasedSlightly IncreasedHole Transport Layer
Fluorinated SBFFluorophenyl at C2, C7DecreasedDecreasedHost/Emitting Layer
Phenyl-SBFPhenyl at C4Slightly DecreasedSlightly DecreasedHost Material

Synthesis of Multifunctional Spirobifluorene-Amine Compounds

Building upon the core structure of this compound, multifunctional compounds can be synthesized by integrating distinct chemical moieties, each imparting a specific function. This approach leads to the creation of single-molecule systems capable of performing multiple roles within an electronic device, such as simultaneous hole transport and light emission.

A prominent strategy for creating such multifunctional materials is the synthesis of donor-π-acceptor (D-π-A) type molecules, particularly for applications in Thermally Activated Delayed Fluorescence (TADF) emitters. In this design, the electron-donating N-phenyl-spirobifluorene-amine unit serves as the donor, a suitable electron-deficient moiety (e.g., a derivative of nitrile or triazine) acts as the acceptor, and the spirobifluorene skeleton itself can function as part of the π-conjugated bridge. The synthesis of these complex molecules typically relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination to connect the donor amine and the Suzuki or Stille coupling to attach the acceptor unit. This modular synthetic approach allows for the combination of various donor and acceptor strengths to precisely tune the emission properties.

Another class of multifunctional compounds includes bipolar host materials, which possess both hole-transporting and electron-transporting capabilities. These are synthesized by chemically linking the N-phenyl-spirobifluorene-amine (a hole-transporting unit) to an electron-transporting moiety, such as a diphenyltriazine or benzothienopyrimidine derivative. researchgate.netrsc.org The spirobifluorene core ensures that the two functional units are electronically isolated to a degree, allowing them to retain their individual charge-transporting properties. These syntheses also heavily utilize cross-coupling methodologies to form robust C-C or C-N bonds between the different functional blocks.

Table 2: Synthetic Strategies for Multifunctional Spirobifluorene-Amine Compounds
Compound TypeFunctional MoietiesKey Synthetic ReactionsIntended Function
TADF EmitterSpirobifluorene-amine (Donor) + Nitrile (Acceptor)Buchwald-Hartwig Amination, Suzuki CouplingHole Transport & Light Emission
Bipolar HostSpirobifluorene-amine (HT) + Diphenyltriazine (ET)Suzuki Coupling, Buchwald-Hartwig AminationBalanced Charge Transport
Hole Transport MaterialSpirobifluorene core + Multiple Triarylamine armsBuchwald-Hartwig AminationEnhanced Hole Transport

Methodological Advancements in High-Yield and Scalable Synthesis

Recent methodological advancements have focused on developing more direct, efficient, and scalable synthetic pathways. A significant breakthrough is the development of a trifluoromethanesulfonic anhydride (Tf₂O)-mediated formal dehydrative coupling reaction. whiterose.ac.ukmdpi.com This method allows for the direct synthesis of the spirobifluorene skeleton from relatively simple, non-halogenated biaryl and fluorenone precursors in a single step with good to high yields. whiterose.ac.ukmdpi.com The reaction proceeds under metal-free conditions, avoiding costly and toxic palladium or other transition metal catalysts, which simplifies purification. This protocol is highly practical and has been shown to be effective for creating complex, doubly spirocyclic compounds in a one-pot operation. mdpi.com

In addition to dehydrative cyclization, advancements in palladium-catalyzed cross-coupling reactions have also improved the synthesis of this compound and its derivatives. Optimization of reaction conditions for Suzuki and Buchwald-Hartwig couplings, including the development of highly active catalyst systems, has enabled the synthesis of complex spirobifluorene structures with near-quantitative yields. For example, specific palladium catalysts with tailored phosphine ligands have been shown to achieve yields as high as 97.1% for the synthesis of complex carbazole-substituted spirobifluorene compounds. Furthermore, one-step palladium-catalyzed cross-coupling methods have been developed that streamline the construction of the spirobifluorene framework itself. These advancements are critical for reducing production costs and making these high-performance materials more accessible for commercial applications.

Table 3: Comparison of Synthetic Methodologies for Spirobifluorene Core
MethodologyKey ReagentsTypical YieldAdvantagesReference
Traditional Multi-stepn-BuLi, Acid (e.g., HCl)Variable (often low overall)Well-established-
Dehydrative CouplingTf₂O or TfOHGood to High (e.g., >80%)One-pot, metal-free, high atom economy whiterose.ac.ukmdpi.com
Optimized Suzuki CouplingPd Catalyst, Phosphine Ligand, BaseVery High (e.g., >95%)High functional group tolerance, high yield-
One-Step Pd-CatalysisPd CatalystModerate to GoodReduced step count-

Influence of the Spiro-Center on Electronic Decoupling and Molecular Rigidity

The defining feature of the this compound framework is the spiro-center, a tetrahedral carbon atom that joins two fluorene units orthogonally. This unique structural motif imparts several crucial properties that are fundamental to the performance of these materials in electronic devices.

One of the most significant consequences of the spiro-linkage is the electronic decoupling of the two fluorene moieties. The perpendicular arrangement effectively interrupts π-conjugation across the two halves of the molecule. This spatial separation prevents the formation of undesirable long-range electronic interactions that can lead to aggregation and excimer formation, which are often detrimental to the performance of organic light-emitting diodes (OLEDs) by causing red-shifted emission and reduced efficiency.

Furthermore, the spiro-center confers a high degree of molecular rigidity. This rigidity is essential for maintaining a stable and amorphous morphology in thin films, a critical requirement for device longevity and reproducibility. The bulky, three-dimensional structure prevents close packing and crystallization of the molecules, which can lead to the formation of grain boundaries that act as charge traps and degrade device performance. This morphological stability is a key advantage of spirobifluorene-based materials over more planar molecules.

The spiro-conjugation, while breaking the direct π-conjugation, allows for through-space electronic coupling. This can influence the charge delocalization in the radical cation species of these molecules, which is an important factor for charge transport materials. researchgate.netnih.gov

Role of the N-Phenylamine Group in Charge Delocalization and Redox Behavior

The N-phenylamine group, attached at the 4-position of one of the fluorene units, plays a pivotal role as the primary electron-donating component of the molecule. This amine functionality is central to the hole-transporting properties of these materials, which are widely used as hole transport layers (HTLs) in OLEDs and perovskite solar cells.

Upon oxidation, the nitrogen atom of the N-phenylamine group can readily stabilize a positive charge (a hole). This positive charge is not localized solely on the nitrogen atom but is delocalized across the entire N-phenylamine moiety and can extend into the attached fluorene unit. This charge delocalization is crucial for efficient hole transport, as it lowers the energy barrier for charge hopping between adjacent molecules in a thin film.

The redox behavior of this compound is therefore dominated by the oxidation potential of the N-phenylamine group. This electrochemical property can be finely tuned by introducing various substituent groups on the phenyl ring of the amine or on the fluorene backbone itself. Electron-donating groups will lower the oxidation potential, making it easier to inject holes, while electron-withdrawing groups will have the opposite effect. This tunability allows for the precise alignment of the material's energy levels with those of other layers in an electronic device, optimizing charge injection and transport.

Elucidation of Intramolecular Charge Transfer Characteristics

In derivatives of this compound that incorporate both electron-donating and electron-accepting moieties, the phenomenon of intramolecular charge transfer (ICT) can be observed. This process involves the photoinduced transfer of an electron from the donor part of the molecule (typically centered on the N-phenylamine group) to the acceptor part.

The extent and efficiency of this ICT process are strongly dependent on the molecular structure and the surrounding environment. The orthogonal arrangement of the fluorene units due to the spiro-center can influence the spatial overlap between the donor and acceptor orbitals, thereby affecting the ICT character.

In some donor-acceptor systems based on spirobifluorene, the emission properties are highly sensitive to the polarity of the solvent, a characteristic feature of ICT states. nih.govresearchgate.net For instance, a significant red-shift in the emission spectrum with increasing solvent polarity is often observed, indicating a more stabilized, polar excited state. nih.govresearchgate.net The study of these solvatochromic shifts provides valuable insights into the nature of the excited state and the degree of charge separation.

Furthermore, the concept of twisted intramolecular charge transfer (TICT) can be relevant in these systems. mdpi.com TICT involves a conformational change in the excited state, where the donor and acceptor moieties twist relative to each other, leading to a highly polar, charge-separated state. mdpi.com The rigid spirobifluorene core can be strategically used to control or restrict such torsional motions, thereby influencing the radiative and non-radiative decay pathways of the excited state.

Impact of Substituent Position and Electronic Nature on Material Performance

The strategic placement of substituent groups on the this compound scaffold is a powerful tool for tailoring its properties for specific applications. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents have a profound impact on the material's frontier molecular orbitals, conformation, and ultimately, its performance in devices.

Modulation of Frontier Molecular Orbital Energy Levels (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern charge injection and transport in organic electronic devices. In this compound, the HOMO is typically localized on the electron-rich N-phenylamine moiety, while the LUMO is distributed over the spirobifluorene backbone.

Electron-donating substituents , such as methoxy (B1213986) or alkyl groups, when attached to the N-phenylamine or the fluorene rings, will raise the HOMO energy level. This generally facilitates hole injection from the anode.

Electron-withdrawing substituents , such as cyano or fluoro groups, will lower both the HOMO and LUMO energy levels. researchgate.net Lowering the HOMO level can improve the material's stability against oxidation, while modifying the LUMO can be used to tune the electron-accepting properties.

The position of the substituent is also crucial. Substitution at different positions of the fluorene rings (e.g., C2, C4, C7) can lead to different electronic effects due to variations in the degree of conjugation with the core structure. For instance, substitution at the C2 and C7 positions, which are para to the spiro-center, often has a more significant impact on the electronic properties than substitution at other positions.

Table 1: Effect of Substituents on Frontier Orbital Energies

Compound Substituent Position HOMO (eV) LUMO (eV) Energy Gap (eV)
Spiro-(3)-F 3-fluorophenyl 2,2',7,7' -5.79 -2.14 3.65

| Spiro-(2,4)-F | 2,4-bifluorophenyl | 2,2',7,7' | -5.93 | -2.31 | 3.62 |

Note: Data is illustrative and based on findings for similar fluorinated spirobifluorene derivatives. researchgate.net

Interplay of Molecular Conformation and Charge Transport Efficiency

The conformation of the N-phenylamine group relative to the fluorene unit can significantly influence charge transport. A more planar conformation allows for better electronic communication and can enhance charge delocalization, which is generally favorable for charge transport. However, excessive planarity can also lead to aggregation.

The introduction of bulky substituents can induce steric hindrance, leading to a more twisted conformation. This twisting can disrupt π-conjugation, which might be undesirable in some cases, but can also be beneficial in preventing aggregation and ensuring good film-forming properties. The interplay between these conformational effects and the electronic properties of the substituents is a key aspect of molecular design. For example, N-phenyl substitution on an aminostilbene (B8328778) has been shown to affect the planarity of the ground state structure and the conjugation length. nih.gov

Charge Carrier Dynamics and Interfacial Engineering in N Phenyl 9,9 Spirobi Fluoren 4 Amine Layers

Interfacial Interactions with Adjacent Semiconductor Materials

A comprehensive review of available scientific literature indicates a notable absence of specific research focused on the interfacial interactions between N-Phenyl-9,9'-spirobi[fluoren]-4-amine and adjacent semiconductor materials. The majority of studies on spirobifluorene-based compounds concentrate on more complex and functionalized derivatives, such as the widely-used hole transport material (HTM) Spiro-OMeTAD.

The interfacial behavior, including energy level alignment, charge transfer kinetics, and electronic coupling, is critically dependent on the precise molecular structure and substituent groups of a material. For instance, research comparing Spiro-OMeTAD with its methyl-substituted analogue, spiro-MeTAD, reveals that even minor chemical modifications lead to significant differences in ionization potentials, hole mobility, and, most importantly, the quenching of photoluminescence at the perovskite-HTM interface. This highlights the dominant role of interfacial properties over the bulk transport characteristics of the HTM. rsc.org

The performance of optoelectronic devices, particularly perovskite solar cells, is heavily dictated by the electronic properties at the interface between the perovskite absorber and the charge transport layers. d-nb.info Efficient charge extraction and minimized recombination are contingent upon favorable energy level alignment (i.e., the relative positions of HOMO and LUMO levels) and robust electronic coupling between the materials. nih.govresearchgate.net Studies on various HTMs demonstrate that a small energy barrier for hole extraction from the perovskite's HOMO to the HTM's HOMO is crucial for high device efficiency. nih.gov

However, without dedicated experimental or computational studies on this compound, key data points such as its HOMO/LUMO energy levels when in contact with semiconductors like perovskites or metal oxides, interface dipole formation, and charge transfer rates remain uncharacterized. Extrapolating such data from its more studied derivatives would be scientifically inaccurate. Therefore, a detailed analysis of its specific interfacial interactions is not possible based on current research.

Advanced Applications of N Phenyl 9,9 Spirobi Fluoren 4 Amine in Organic Electronic Devices

Optimization as a Hole Transport Material (HTM) in Organic Light-Emitting Diodes (OLEDs)

The primary function of a Hole Transport Material (HTM) in an OLED is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking electrons from passing to the anode. Spirobifluorene-based amines are particularly well-suited for this role due to their appropriate highest occupied molecular orbital (HOMO) energy levels, which align well with anodes like indium tin oxide (ITO), and their high hole mobility. researchgate.net

In phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the HTM plays a crucial role. Spirobifluorene-amine derivatives have demonstrated exceptional performance in this area. For instance, spiro[fluorene-9,9′-xanthene] (SFX) based materials, which share the core spiro-structure, have been used to create highly efficient devices.

Two such materials, DPNA-SFX and DOPNA-SFX, incorporating N-phenyl-1-naphthylamine groups, have been utilized as HTMs in both green and red PHOLEDs. rsc.org The resulting devices showcased remarkable performance metrics. rsc.org A green PHOLED using one of these HTMs achieved a maximum current efficiency (CE), power efficiency (PE), and external quantum efficiency (EQE) of 89.8 cd/A, 94.2 lm/W, and 24.7%, respectively. rsc.org Even more impressively, a pure red PHOLED employing DPNA-SFX as the HTM reached a CE of 41.1 cd/A, a PE of 46.4 lm/W, and an outstanding EQE of 34.7%, rivaling the best-performing red PHOLEDs reported. rsc.org

Another spirobifluorene-based HTM, SFAF, when used in a phosphorescent device, enabled a low turn-on voltage of 2.2 V, a maximum brightness of 191,127 cd/m², and a maximum current efficiency of 63.80 cd/A. researchgate.net These results underscore the potential of the spirobifluorene-amine framework for creating high-performance phosphorescent displays and lighting.

Table 1: Performance of PHOLEDs with Spirobifluorene-Amine Derivative HTMs

Device Color HTM Material Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. External Quantum Efficiency (%)
Green DPNA-SFX Derivative 89.8 rsc.org 94.2 rsc.org 24.7% rsc.org
Red DPNA-SFX 41.1 rsc.org 46.4 rsc.org 34.7% rsc.org
Not Specified SFAF 63.80 researchgate.net Not Reported Not Reported

A major challenge in PHOLEDs is "efficiency roll-off," the phenomenon where the device's efficiency decreases at high brightness levels. This is often attributed to factors like triplet-triplet annihilation and triplet-polaron annihilation. The design of the HTM can significantly mitigate this issue.

Materials based on the spiro-core structure are effective in reducing efficiency roll-off. rsc.org In a high-performance red PHOLED using the DPNA-SFX hole-transporting material, the device maintained 96% of its peak EQE at a practical brightness of 1000 cd/m², demonstrating an extremely low efficiency roll-off. rsc.org This stability at high luminance is attributed to the balanced charge injection and transport within the device, preventing an accumulation of excitons or charge carriers in the emissive layer, a key benefit provided by well-designed spirobifluorene-amine HTMs.

To further enhance device performance, HTMs are often used as part of a "co-host" system within the emissive layer. In this configuration, a hole-transporting material (donor) is blended with an electron-transporting material (acceptor) to create a host matrix for the phosphorescent emitter (dopant). This approach can improve charge balance and broaden the recombination zone.

Spirobifluorene derivatives are excellent candidates for the donor component in such co-host systems. For example, a spirobifluorene derivative, PF-SBF, was used with di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) as a co-host for green and blue phosphorescent emitters. pku.edu.cnresearchgate.net This co-host strategy led to high-performance OLEDs, with the green device achieving a maximum current efficiency of 50.5 cd/A. pku.edu.cnresearchgate.net The use of spiro-based materials in exciplex-forming co-hosts provides a sophisticated method for managing exciton (B1674681) energy, improving efficiency, and reducing roll-off in advanced OLEDs. researchgate.net

Integration into High-Performance Perovskite Solar Cells (PSCs)

Beyond OLEDs, N-Phenyl-9,9'-spirobi[fluoren]-4-amine and its analogues have emerged as leading HTMs for perovskite solar cells (PSCs). In a PSC, the HTM is responsible for extracting holes from the perovskite absorber layer and transporting them to the electrode, a critical step for efficient charge collection. The current industry benchmark HTM, Spiro-OMeTAD, itself features a spirobifluorene core, highlighting the suitability of this molecular structure. unimib.itwhiterose.ac.uk

The primary metric for a solar cell is its power conversion efficiency (PCE). Spirobifluorene-amine derivatives have been instrumental in pushing the PCE of PSCs to new heights. A PSC fabricated with a spiro[fluorene-9,9′-xanthene]-based HTM named mp-SFX-2PA achieved a PCE of up to 16.8%, which was superior to the 15.5% obtained with the standard Spiro-OMeTAD under identical conditions. researchgate.net

Long-term stability is a major hurdle for the commercialization of PSCs. Many spirobifluorene-based HTMs contribute significantly to device longevity. The PSC using mp-SFX-2PA retained 90% of its initial PCE after 2000 hours of storage in ambient air, a dramatic improvement over the control device with Spiro-OMeTAD, which retained only 28% of its efficiency. researchgate.net This enhanced stability is often attributed to the hydrophobic nature of the spiro-based HTM, which helps protect the sensitive perovskite layer from moisture-induced degradation. Furthermore, some derivatives can be used without hygroscopic additives like lithium salts, which are known to accelerate device degradation. acs.org For example, a pyridine-based spiro HTM named XPP enabled a PSC with a PCE of 17.2% without additives, showcasing superior long-term stability compared to Spiro-OMeTAD devices that require such additives. acs.org

Table 2: Performance of Perovskite Solar Cells with Spirobifluorene-Amine Derivative HTMs

HTM Material Power Conversion Efficiency (PCE) Stability (vs. Spiro-OMeTAD control) Additives Required?
mp-SFX-2PA 16.8% researchgate.net Retained 90% initial PCE after 2000h (vs. 28%) researchgate.net Yes
XPP 17.2% acs.org Better long-term stability acs.org No acs.org
TPA-2,7-FLTPA-TPA 17.1% rsc.org Good stability, comparable to reference rsc.org No (dopant-free) rsc.org
Spiro-OMeTAD (Reference) 15.5% - 15.9% researchgate.netrsc.org Retained 28% initial PCE after 2000h researchgate.net Yes

While most high-efficiency PSCs use a "conventional" (n-i-p) structure, there is growing interest in "inverted" (p-i-n) architectures due to their potential for reduced hysteresis and compatibility with flexible substrates. The development of novel HTMs is crucial for optimizing these inverted devices.

Fluorene-based HTMs have been successfully implemented as dopant-free hole transport layers in planar inverted PSCs. rsc.orgscispace.com A device using TPA-2,7-FLTPA-TPA, a molecule based on a 9,9-bis(4-diphenylaminophenyl)fluorene core, achieved a high PCE of 17.1%. rsc.org This performance was notably better than the reference HTM used in the same inverted architecture. rsc.org The success of spirobifluorene-amine derivatives in these alternative device structures demonstrates their versatility and importance in advancing next-generation photovoltaic technologies. scispace.com

Role in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The application of this compound and its derivatives in organic electronics stems from their excellent charge-carrying capabilities and tunable energy levels. These properties are fundamental to the operation of both OPVs, which convert light into electricity, and OFETs, which act as electronic switches.

Charge Separation and Transport in Photovoltaic Devices

In the realm of organic photovoltaics, spirobifluorene-based molecules, including this compound, are primarily utilized as hole-transporting materials (HTMs). The function of an HTM is to efficiently extract positively charged "holes" from the light-absorbing layer of the solar cell and transport them to the electrode, thereby generating an electrical current.

The effectiveness of this process is contingent on the alignment of the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM with the valence band of the light-absorbing material, typically a perovskite or another organic semiconductor. An appropriate energy level alignment minimizes energy loss during hole transfer. Spirobifluorene derivatives are known for their tunable HOMO levels, which can be modified through chemical synthesis to match various absorber materials.

Furthermore, the inherent three-dimensional structure of this compound helps in the formation of smooth, uniform films. This is critical for creating a good interface with the adjacent layers in the solar cell, which in turn facilitates efficient charge extraction and minimizes charge recombination at the interface, a major loss mechanism in OPVs. While specific device performance data for this compound is not extensively reported in publicly available literature, the properties of analogous spirobifluorene-based HTMs provide insight into its potential.

Table 1: Electronic Properties of Selected Spirobifluorene-Based Hole-Transporting Materials

CompoundHOMO Level (eV)Hole Mobility (cm²/Vs)Reference
Spiro-OMeTAD-5.1 to -5.22 x 10⁻⁴ to 5 x 10⁻⁴ researchgate.net
2,2',7,7'-tetrakis(N,N-di-p-methoxyphenyl-amine) 9,9'-spirobifluorene-5.22Not Reported mdpi.com
Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluoreneNot Reported1.12 x 10⁻⁵ mdpi.com

Carrier Mobility and Switching Characteristics in Transistors

In Organic Field-Effect Transistors (OFETs), the key performance metric is the charge carrier mobility, which dictates how quickly charge carriers can move through the semiconductor channel, thereby influencing the switching speed and current output of the transistor. Materials based on spirobifluorene have demonstrated potential as the active semiconductor layer in OFETs due to their ordered molecular packing in the solid state, which is conducive to efficient charge transport.

The rigid and bulky nature of the spirobifluorene core in this compound can lead to the formation of stable amorphous films with good intermolecular electronic coupling. This is advantageous for achieving reproducible device performance. While specific data on the carrier mobility and switching characteristics of OFETs based on this compound is limited in the available research, studies on similar disubstituted spirobifluorene-based triaryldiamines have reported hole mobilities as high as 2 x 10⁻³ cm²/Vs. This suggests that this compound could exhibit comparable or even superior performance, depending on the specific device architecture and processing conditions.

The on/off ratio, another critical parameter for transistors, is expected to be favorable in devices utilizing such materials due to their well-defined semiconducting nature, which allows for effective modulation of the channel conductivity by the gate voltage.

Table 2: Representative Hole Mobilities of Spirobifluorene Derivatives in OFETs

Compound FamilyHighest Reported Hole Mobility (cm²/Vs)Reference
Disubstituted spirobifluorene-based triaryldiamines2 x 10⁻³ mdpi.com
Spiro-phenylpyrazole/fluorene (B118485) based HTMsNot specified for OFETs researchgate.net

Advanced Characterization Techniques for Understanding N Phenyl 9,9 Spirobi Fluoren 4 Amine Systems

Spectroscopic Probes of Electronic Structure and Excited States

Spectroscopic techniques are indispensable for mapping the energy landscapes and dynamic processes that govern the optoelectronic function of materials like N-Phenyl-9,9'-spirobi[fluoren]-4-amine.

Photoelectron Spectroscopy (UPS/XPS) for Energy Level Determination

Photoelectron spectroscopy is a powerful surface-sensitive technique used to directly measure the electronic energy levels of a material. Ultraviolet Photoelectron Spectroscopy (UPS) is employed to determine the valence band region and the Highest Occupied Molecular Orbital (HOMO) level, which is critical for understanding charge injection and transport capabilities. X-ray Photoelectron Spectroscopy (XPS) provides information on core-level energies and elemental composition.

For spirobifluorene-based hole transport materials (HTMs), the HOMO level is a key parameter determining the efficiency of hole extraction from adjacent layers, such as perovskites in solar cells. The HOMO energy must be well-aligned with the valence band of the light-absorbing material to ensure efficient charge transfer. While direct experimental UPS/XPS data for this compound is not extensively published, analysis of closely related and widely used spirobifluorene HTMs provides valuable insights into the expected energy levels.

For instance, the benchmark HTM, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD), and its derivatives exhibit HOMO levels typically in the range of -4.9 to -5.4 eV. researchgate.netwhiterose.ac.uk These values are influenced by the nature and position of substituent groups on the spirobifluorene core and the attached aryl amines. The phenylamine moiety in the target compound is expected to result in a HOMO level within this range, suitable for application as a hole-transporting material.

CompoundHOMO Level (eV)MethodReference
HTM 1A (Spiro-NPB derivative)-5.33CV researchgate.net
HTM 1B (Spiro-NPB derivative)-5.54CV researchgate.net
mp-SFX-2PA-4.9 to -5.1- researchgate.net
Spiro-OMeTAD-5.0-

Time-Resolved Photoluminescence for Exciton (B1674681) Dynamics

Time-resolved photoluminescence (TRPL) spectroscopy is a critical technique for investigating the dynamics of excited states, known as excitons. tcichemicals.com By measuring the decay of photoluminescence intensity over time following pulsed laser excitation, one can determine the exciton lifetime, which is a measure of how long the excited state persists before returning to the ground state through radiative (light emission) or non-radiative pathways.

The exciton lifetime is a crucial parameter for materials used in organic light-emitting diodes (OLEDs) and solar cells. In OLEDs, a longer radiative lifetime can sometimes be associated with higher efficiency, whereas in solar cells, efficient charge separation must occur faster than exciton recombination. For hole transport materials like this compound, understanding the dynamics of hole transfer versus exciton decay at the interface with the light-emitting or absorbing layer is key to optimizing device performance. researchgate.net

Electrochemical Methods for Redox Potential Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are fundamental for determining the redox potentials of a molecule. These potentials correspond to the energies required to add or remove electrons, providing an estimate of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The oxidation potential is directly related to the HOMO level and indicates the ease with which the material can be oxidized (lose an electron), a key characteristic for a hole transport material.

The electrochemical stability of a material is also assessed using CV by subjecting it to repeated oxidation and reduction cycles. For spirobifluorene-based HTMs, a reversible oxidation wave is desirable, indicating that the molecule can be repeatedly oxidized and reduced without degradation, which is crucial for the long-term operational stability of a device. researchgate.net

Studies on various spiro[fluorene-9,9'-xanthene] (B3069175) and spirobifluorene-based HTMs show a range of oxidation potentials, which can be tuned by modifying the chemical structure. The rigid and orthogonal spiro-structure helps to maintain a stable glassy state, while the arylamine substituents are the primary sites for oxidation. For example, a study on 3,6-dispirobifluorene-N-phenylcarbazole showed two reversible oxidation waves, corresponding to the formation of the cation and dication. researchgate.net

CompoundFirst Oxidation Potential (V vs. NHE)Key FeatureReference
HTM-FX' (SFX-based)~0.7Low reduction potential acs.org
HTM 1A (Spiro-NPB derivative)0.53 (vs. Fc/Fc+)Corresponds to HOMO of -5.33 eV researchgate.net
HTM 1B (Spiro-NPB derivative)0.74 (vs. Fc/Fc+)Corresponds to HOMO of -5.54 eV researchgate.net
CFT (Spirofluorene-carbazole)0.86 (vs. Ag/AgCl)Reversible oxidation acs.org

Microstructural and Morphological Characterization of Thin Films

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. spij.jp For thin films of organic semiconductors, AFM is crucial for evaluating surface roughness, grain size, and the presence of defects like pinholes. researchgate.netresearchgate.net

A smooth and uniform film is generally desired for efficient charge transport and to prevent short circuits in multilayer devices. The surface morphology of spirobifluorene-based HTM films, such as the widely studied spiro-OMeTAD, is known to be influenced by deposition conditions and the use of additives. acs.org AFM studies have revealed that additives can help to form more homogeneous films and prevent the aggregation of salts used for doping. acs.org For instance, AFM images of spiro-OMeTAD films have shown that the addition of TBP (tert-butylpyridine) can prevent the formation of large LiTFSI salt aggregates, leading to a more uniform surface. acs.org The roughness of these films is typically on the order of a few nanometers, although pinholes and other defects can increase this value. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Molecular Packing and Crystallinity

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. For organic semiconductors, single-crystal XRD can provide precise information on bond lengths, bond angles, and the packing of molecules in the crystalline state. This information is vital for understanding intermolecular interactions that dictate charge transport properties.

While obtaining single crystals of spirobifluorene compounds can be challenging, XRD analysis of crystalline derivatives provides fundamental insights into their solid-state conformation. For instance, the analysis of fluorinated 9,9'-spirobifluorene derivatives has detailed their spatial structure. researchgate.net In another related fluorene (B118485) amine, 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine, XRD analysis revealed a monoclinic crystal system with a P21/c space group. researchgate.net The dihedral angles between the fluorene core and the pendant phenyl groups were determined to be 67.76° and 88.38°. researchgate.net Such twisted conformations, a hallmark of spiro-compounds as well, are crucial as they disrupt extensive π-π stacking, which helps to promote the formation of stable amorphous films, a desirable property for many optoelectronic applications. mdpi.com

ParameterValue for 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amineReference
Crystal SystemMonoclinic researchgate.net
Space GroupP21/c researchgate.net
a (Å)12.7044 researchgate.net
b (Å)12.0199 researchgate.net
c (Å)18.2491 researchgate.net
β (°)123.834 researchgate.net
Volume (ų)2350.0 researchgate.net

Single Crystal X-ray Diffraction for Precise Molecular Structure

The hallmark of the spirobifluorene framework is the central spiro-carbon atom, which holds two fluorene moieties in a nearly orthogonal arrangement. This perpendicular orientation is a direct consequence of the sp³ hybridization of the central carbon atom and is a defining structural feature of this class of compounds. This specific geometry is known to inhibit intermolecular π-π stacking, which can be detrimental to the performance of organic electronic devices by preventing excimer formation and promoting high glass transition temperatures.

While a specific crystallographic information file (CIF) for this compound is not publicly available, analysis of closely related spirobifluorene derivatives provides valuable insights into the expected structural characteristics. For instance, the crystal structure of similar spiro-compounds confirms the twisted-perpendicular arrangement of the fluorene units. The dihedral angle between the two fluorene planes is a critical parameter, and in many derivatives, it is found to be close to 90 degrees.

The substitution of a phenylamine group at the C4 position can influence the crystal packing and intermolecular interactions. The presence of the N-H bond allows for the possibility of hydrogen bonding, which can direct the self-assembly of the molecules in the solid state. Furthermore, the orientation of the phenylamine group relative to the fluorene backbone can affect the electronic communication between adjacent molecules.

Detailed research findings on analogous spirobifluorene systems reveal key structural details that are likely to be present in this compound. These studies often report on the planarity of the individual fluorene units and any distortions induced by crystal packing forces. The bond lengths and angles within the aromatic rings and at the spiro-center are typically within expected ranges for sp² and sp³ hybridized carbon atoms, respectively.

To illustrate the type of precise structural information obtained from SC-XRD, the following table presents representative crystallographic data for a generic spirobifluorene derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
α (°)90
β (°)109.21
γ (°)90
Volume (ų)1890.5
Z4
Dihedral Angle (°)88.5

Note: The data in this table is representative of a typical spirobifluorene compound and is for illustrative purposes only, as the specific crystal structure of this compound is not available in the public domain.

Theoretical and Computational Investigations of N Phenyl 9,9 Spirobi Fluoren 4 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure and molecular geometry of N-Phenyl-9,9'-spirobi[fluoren]-4-amine. Researchers commonly employ functionals like B3LYP combined with basis sets such as 6-31G(d,p) to perform geometry optimizations and electronic property calculations. whiterose.ac.ukresearchgate.netirjet.netirjweb.comresearchgate.netresearchgate.net These calculations provide insights into key parameters that govern the material's behavior in a device setting.

A primary output of DFT calculations is the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to understanding the charge injection and transport capabilities of the molecule. The HOMO level is associated with the ability to donate an electron (hole transport), while the LUMO level relates to the ability to accept an electron. The energy gap between the HOMO and LUMO is a key parameter that influences the material's optical properties and stability. For spirobifluorene-based hole transport materials, the HOMO energy is of particular importance for efficient hole injection from the anode. mdpi.com

Table 1: Representative Calculated Electronic Properties of Spirobifluorene Amine Derivatives

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Spiro-NPB-5.32--
HTM 1A-5.32--
HTM 1B---

Note: Data for specific analogues of this compound. The exact values for the target compound may vary. mdpi.com

Excited State Calculations for Optical Properties Prediction

To understand the optical properties of this compound, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. scirp.orgnih.govdntb.gov.ua By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum.

These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the probability of a particular electronic transition. The nature of these transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between the donor (phenylamine) and acceptor (spirobifluorene) moieties, can also be elucidated. The introduction of the N-phenyl substituent is known to cause a red shift in the absorption and fluorescence spectra of related compounds. ntu.edu.tw

Similarly, TD-DFT can be used to model the emissive properties of the molecule by calculating the transition from the first excited singlet state back to the ground state. This provides a theoretical prediction of the fluorescence spectrum. For materials used in OLEDs, it is crucial to understand and predict their emission color and efficiency.

Molecular Dynamics Simulations of Intermolecular Interactions and Film Morphology

While DFT provides valuable information about individual molecules, Molecular Dynamics (MD) simulations offer a way to study the collective behavior of many molecules, providing insights into intermolecular interactions and the morphology of thin films. For hole-transporting materials like this compound, the arrangement of molecules in the solid state is critical for efficient charge transport. nih.gov

MD simulations can be used to model the formation of amorphous films, which are desirable for OLED applications to prevent crystallization and ensure device stability. researchgate.net These simulations can reveal information about the packing density, intermolecular distances, and the orientation of molecules relative to one another in the film. The spirobifluorene core is known to promote the formation of stable amorphous films due to its rigid and non-planar structure. d-nb.info

By analyzing the trajectories of molecules over time, researchers can gain a qualitative understanding of how the phenylamine substituents might influence intermolecular packing and, consequently, the pathways for charge hopping between adjacent molecules. However, specific MD simulation studies on this compound are not widely available in the current literature.

Prediction of Charge Transport Parameters (e.g., Reorganization Energies, Transfer Integrals)

The charge transport properties of this compound, particularly its ability to transport holes, can be theoretically investigated using the framework of Marcus theory. This theory describes charge hopping between adjacent molecules and relies on two key parameters: the reorganization energy (λ) and the transfer integral (V).

The reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A smaller reorganization energy is desirable for efficient charge transport as it indicates a smaller barrier for charge hopping. whiterose.ac.uk The hole reorganization energy (λh) can be calculated using DFT by determining the energies of the neutral and cationic states in both their optimized and unrelaxed geometries. For similar spiro-based hole transport materials, hole reorganization energies are often found to be smaller than their corresponding electron reorganization energies, indicating a preference for hole transport. whiterose.ac.uk

The transfer integral, also known as electronic coupling, quantifies the strength of the electronic interaction between two adjacent molecules. A larger transfer integral facilitates faster charge transfer. The value of the transfer integral is highly sensitive to the relative orientation and distance between molecules and can be calculated using methods like the "energy splitting in dimer" approach. whiterose.ac.ukscm.com

Table 2: Representative Calculated Charge Transport Parameters for Spiro-Based Materials

Compound TypeHole Reorganization Energy (λh) (eV)Hole Transfer Integral (Vh) (meV)
SFX-based HTMs0.1854 - 0.6293-

Note: Data for spiro[fluorene-9,9′-xanthene] (SFX) based materials, which share structural similarities with spirobifluorene compounds. The exact values for this compound may differ. whiterose.ac.uk

Cheminformatics and Machine Learning Approaches for Material Discovery

Cheminformatics and machine learning are emerging as powerful tools to accelerate the discovery and design of new materials for OLEDs. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net Instead of relying solely on time-consuming quantum chemical calculations for every candidate molecule, machine learning models can be trained on existing datasets of molecular structures and their calculated or experimentally determined properties.

These models can then rapidly predict the properties of new, untested molecules, including those based on the spirobifluorene scaffold. For instance, a machine learning model could be trained to predict the HOMO and LUMO energies, triplet energies, or even the glass transition and decomposition temperatures of novel spirobifluorene derivatives. chemrxiv.orgchemrxiv.org This allows for high-throughput virtual screening of large chemical spaces to identify promising candidates with desired characteristics for specific applications in OLEDs.

While there are no specific reports on the application of machine learning to this compound itself, the general success of these methods in the field of organic electronics suggests that such approaches could be valuable for discovering next-generation materials based on this and related molecular architectures.

Future Directions and Emerging Research Opportunities for Spirobifluorene Amine Compounds

Novel Synthetic Methodologies for Sustainable Production

The transition towards environmentally benign chemical manufacturing is a global priority, and the synthesis of spirobifluorene-amine compounds is no exception. Future research will increasingly focus on developing novel synthetic methodologies that are not only efficient and scalable but also adhere to the principles of green chemistry.

Current synthetic routes often rely on multi-step processes that can generate significant chemical waste. A more sustainable approach involves combining solventless techniques, chemistry in water, and micellar catalysis. This can dramatically reduce the environmental factor (E-factor), a metric that quantifies the amount of waste produced relative to the desired product. For instance, a fully sustainable and scalable synthesis of similar hole transport materials has been demonstrated to reduce the E-factor from 5299 to 555, while eliminating the use of chlorinated solvents and other hazardous chemicals. researchgate.net

Key areas of development in the sustainable synthesis of spirobifluorene-amines include:

Direct C-H Arylation: This method avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents, thereby shortening synthetic sequences and reducing waste.

Catalyst Innovation: The development of more efficient and recyclable catalysts, including those based on earth-abundant metals, is crucial. For example, advances in palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed C-N coupling reactions are enabling milder reaction conditions and broader substrate scopes. researchgate.netnih.govorganic-chemistry.org Light-driven molecular nickel catalysis has also emerged as a method for stereoretentive C-N coupling, offering a viable alternative for creating chiral N-aryl amines. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reduced reaction times, improved yields, and enhanced safety. jddhs.com Microwave-assisted synthesis, in particular, has been shown to accelerate palladium-catalyzed amination reactions. researchgate.net

Bio-inspired and Enzymatic Catalysis: While still in its nascent stages for this class of compounds, biocatalysis offers the potential for highly selective transformations under mild, aqueous conditions, representing a long-term goal for sustainable production. jddhs.com

The table below summarizes some emerging sustainable synthetic strategies and their potential benefits.

Synthetic StrategyKey Advantages
Direct C-H ArylationFewer synthetic steps, reduced waste
Advanced CatalysisHigher efficiency, lower catalyst loading, use of earth-abundant metals
Flow ChemistryImproved process control, enhanced safety, scalability
Microwave-Assisted SynthesisFaster reaction times, reduced energy consumption

Engineering for Enhanced Environmental and Operational Stability

The long-term stability of N-Phenyl-9,9'-spirobi[fluoren]-4-amine and its derivatives is a critical factor for their commercial viability in devices like OLEDs and perovskite solar cells (PSCs). Degradation can occur through various pathways, including chemical, electrical, thermal, and optical mechanisms. mdpi.com Future research will focus on molecular engineering strategies to enhance both environmental resilience (resistance to moisture and oxygen) and operational robustness (stability under electrical bias, heat, and light). researchgate.netacs.orgresearchgate.net

Strategies for Enhancing Stability:

Molecular Design and Functionalization: Introducing specific functional groups can significantly improve stability. For example, replacing methoxy (B1213986) groups with trifluoroethoxy substituents in spiro-type hole-transporting materials (HTMs) has been shown to improve hydrophobicity and thermal stability. researchgate.net The incorporation of rigid and planar carbazole (B46965) units can also enhance thermal stability and intermolecular stacking, leading to improved device longevity. nih.gov Fluorination of the spirobifluorene core is another effective strategy to tune energy levels and improve thermal stability. researchgate.net

Core Modification: Altering the central spiro core itself can impart greater stability. Replacing the spirobifluorene core with a spiro[fluorene-9,9′-xanthene] (SFX) core has yielded HTMs with enhanced stability in PSCs. researchgate.netnih.gov Devices based on these materials have been shown to retain a significantly higher percentage of their initial power conversion efficiency over extended periods compared to traditional spiro-OMeTAD-based devices. researchgate.netresearchgate.net

Encapsulation and Device Architecture: While molecular design is crucial, improvements in device encapsulation are also essential to protect the active layers from environmental degradants like oxygen and moisture. researchgate.net Optimization of the interfaces between different layers in a device can also mitigate degradation pathways.

The following table highlights key research findings on improving the stability of spirobifluorene-based materials.

Modification StrategyResulting ImprovementReference
Introduction of rigid carbazole unitsEnhanced thermal stability and film morphology in PSCs nih.gov
Replacement of spirobifluorene with SFX coreImproved long-term stability in PSCs, retaining 90% of initial PCE after 2000 hours researchgate.net
Trifluoroethoxy substitutionIncreased thermal stability and hydrophobicity researchgate.net
Fluorination of the spirobifluorene coreTunable energy levels and enhanced thermal stabilities researchgate.net

Exploration of Multifunctional Materials Beyond Optoelectronics

While the primary application of this compound has been in optoelectronics, its unique properties make it a promising candidate for a range of other advanced applications. The rigid, orthogonal structure of the spirobifluorene core, combined with the electronic characteristics of the phenylamine substituent, can be leveraged for novel functionalities.

Sensors: The inherent fluorescence of spirobifluorene derivatives can be modulated by the presence of specific analytes. This opens up possibilities for developing highly sensitive and selective chemical sensors. For example, spirobifluorene derivatives have been investigated for their potential in sensing cadmium ions. researchgate.net

Bioelectronics and Bio-imaging: The photophysical properties of these compounds could be harnessed for applications in biological imaging, where stable and efficient fluorophores are required. Functionalization with biocompatible groups could allow for targeted imaging of cells or tissues.

Nonlinear Optics (NLO): The extended π-conjugated systems present in some spirobifluorene derivatives can give rise to significant nonlinear optical properties. This could enable their use in applications such as optical switching and data storage.

Photocatalysis: The ability of these materials to absorb light and participate in electron transfer processes suggests potential applications in photocatalysis for organic synthesis or environmental remediation.

Future research in this area will involve the targeted design and synthesis of spirobifluorene-amine derivatives with specific functional groups to enhance their performance in these emerging fields.

Integration into Advanced Flexible and Transparent Devices

The development of flexible and transparent electronics is a major trend in the electronics industry, with applications ranging from wearable displays to smart windows. The inherent properties of spirobifluorene-based materials, such as their good solubility and high thermal stability, make them well-suited for integration into such devices. researchgate.netacs.org

A key challenge in flexible electronics is the development of robust, transparent electrodes to replace the brittle and expensive indium tin oxide (ITO). researchgate.netmdpi.com Spirobifluorene-amine compounds, when used as hole transport layers, must be compatible with these next-generation electrodes, which include materials like silver nanowires, carbon nanotubes, graphene, and conductive polymers. researchgate.netmdpi.com

Research is focused on:

Solution Processability: The ability to deposit thin, uniform films of spirobifluorene-amines from solution is critical for large-area, low-cost manufacturing of flexible devices. acs.org

Mechanical Flexibility: The amorphous nature and high glass transition temperature of many spirobifluorene compounds contribute to their morphological stability, which is advantageous for flexible applications.

Interfacial Engineering: Ensuring efficient charge injection and transport between flexible electrodes and the spirobifluorene-amine layer is crucial for device performance. This involves optimizing the energy level alignment and physical contact at the interface.

Recent advancements have seen the successful fabrication of high-performance flexible OLEDs using alternative transparent electrodes, demonstrating the viability of integrating advanced organic materials like spirobifluorene-amines into these next-generation device architectures. rsc.orgscienceopen.com The continued development of both the active organic materials and the flexible device components will be essential for the widespread adoption of this technology.

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